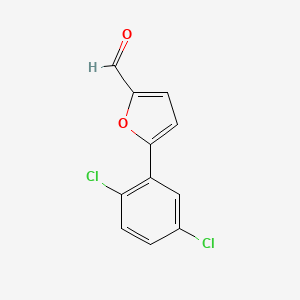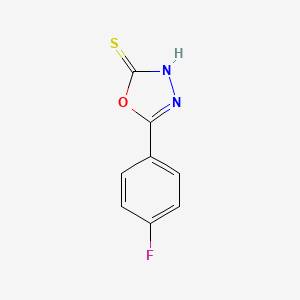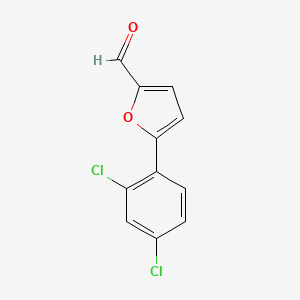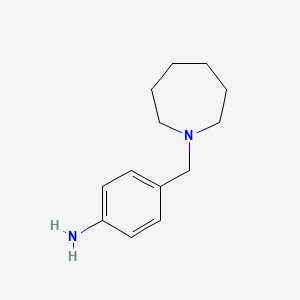
4-Azepan-1-ylmethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
4-Azepan-1-ylmethyl-phenylamine can be synthesized through several methods, including the ring enlargement in the photolysis of phenyl azide leading to derivatives such as 2-amino derivative azepines. This process involves photolysis in different solvents, producing various azepine derivatives through ring enlargement and subsequent chemical transformations (Doering & Odum, 1966).
Molecular Structure Analysis
The molecular structure of 4-Azepan-1-ylmethyl-phenylamine features an azepine ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the phenylamine group attached to the azepine ring introduces interesting electronic and steric properties that influence the compound's reactivity and interactions. Studies on dibenz[c,e]azepines and their derivatives provide insights into the potential configurations and stereochemistry of compounds related to 4-Azepan-1-ylmethyl-phenylamine, showcasing the complexity and versatility of its molecular structure (Cheetham et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 4-Azepan-1-ylmethyl-phenylamine includes its participation in a variety of reactions such as intramolecular direct arylation, leading to the formation of complex heterocyclic structures. The compound's reactivity is significantly influenced by its nitrogen-containing azepine ring, which can undergo nucleophilic substitution, addition reactions, and ring transformations, contributing to the synthesis of a wide range of derivatives with varied biological activities (Cheetham et al., 2011).
Applications De Recherche Scientifique
Protein Kinase B Inhibition
4-Azepan-1-ylmethyl-phenylamine derivatives have been studied for their inhibitory activity on protein kinase B (PKB-alpha) and protein kinase A (PKA). Novel azepane derivatives exhibited significant in vitro inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).
Nematicidal Activity
Azepane compounds have also been evaluated for nematicidal, antibacterial, and antifungal activities. A series of N-cyclohexylidene-N-phenylamines, derivatives of azepane, showed promising results in these fields (Srinivas, Nagaraj, & Reddy, 2008).
Synthesis of Heterocycles
Azepane-based compounds are utilized in the synthesis of heterocycles like 2-[(Z)-butadienyl]phenylamines, quinolines, phenanthridines, and azepines. These are achieved through a series of catalytic processes involving ring-closing metathesis, hydroamination, and cycloaddition reactions (Ramachary & Narayana, 2011).
Therapeutic Applications
Azepane-based motifs are integral in medicinal chemistry, contributing to the development of drugs for various diseases, including cancer, Alzheimer's, and antimicrobial applications. More than 20 azepane-based drugs have been FDA-approved, highlighting their significance in therapeutic development (Zha et al., 2019).
Conformational Energetics Study
Studies on azepan and azepan-1-ylacetonitrile provide insights into the conformational energetics of these compounds. Understanding the stable conformers and their enthalpic parameters is crucial for applications in synthetic chemistry and drug design (Freitas et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMPFYOXEVRSHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




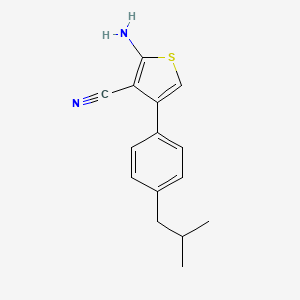
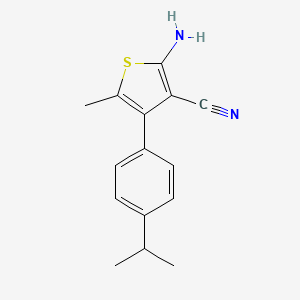
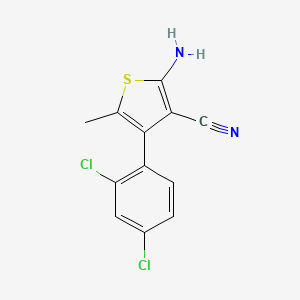
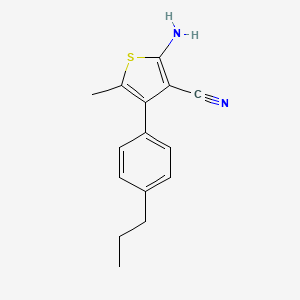
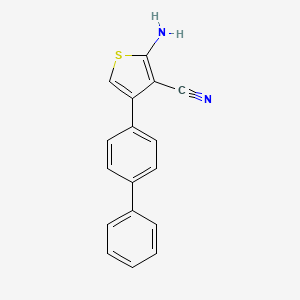
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

